1-(4-Benzyloxy-3-chlorophenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-16-12-15(20-10-8-19-9-11-20)6-7-17(16)21-13-14-4-2-1-3-5-14/h1-7,12,19H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWFVNNUKZUKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630647 | |
| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800371-67-9 | |
| Record name | 1-[4-(Benzyloxy)-3-chlorophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Process Development for 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Retrosynthetic Disconnection Analysis of the 1-(4-Benzyloxy-3-chlorophenyl)piperazine Scaffold
Retrosynthetic analysis is a foundational technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are logically apparent.
The most strategic disconnection is the C-N bond between the substituted phenyl ring and the piperazine (B1678402) moiety. This bond is typically formed in the final stages of the synthesis via nucleophilic substitution or metal-catalyzed cross-coupling reactions. This approach breaks the molecule into two key synthons: the electrophilic 4-benzyloxy-3-chlorophenyl unit and the nucleophilic piperazine ring.
A secondary disconnection can be made at the benzylic ether C-O bond. This suggests that the benzyloxy group can be installed onto a pre-existing 3-chloro-4-hydroxyphenyl precursor. Combining these disconnections provides a clear and convergent path to the target molecule starting from simple building blocks like 2-chloro-4-nitrophenol (B164951) and piperazine.
Convergent and Linear Synthetic Pathways to this compound
In multistep synthesis, the arrangement of steps can be either linear or convergent.
For this compound, a convergent approach is overwhelmingly preferred. This involves the separate preparation of a suitable 4-benzyloxy-3-chlorophenyl electrophile and then coupling it with piperazine.
The success of a convergent synthesis relies on the efficient preparation of its constituent fragments.
Synthesis of the Aryl Electrophile: A common route to the required 4-benzyloxy-3-chlorophenyl fragment starts with a commercially available precursor, such as 4-benzyloxy-3-chloronitrobenzene (B1267270). The synthesis of this intermediate can be achieved by the benzylation of 2-chloro-4-nitrophenol using benzyl (B1604629) bromide or benzyl chloride in the presence of a base like potassium carbonate. The nitro group of 4-benzyloxy-3-chloronitrobenzene can then be reduced to an aniline (B41778). A safe and effective method for this reduction on a large scale is the use of stannous chloride (SnCl₂), which provides 4-benzyloxy-3-chloroaniline (B1332019) in high yield and purity. umich.edu This aniline can then be converted into a more suitable electrophile for coupling, such as an aryl halide (bromide or iodide), through a Sandmeyer reaction.
Piperazine Component: Piperazine is a commercially available and inexpensive starting material. To prevent undesired double N-arylation, it can be used in excess or in its mono-protected form, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be readily removed under acidic conditions after the coupling reaction. researchgate.net
The key step in the convergent synthesis is the formation of the C-N bond between the aryl electrophile and the piperazine ring. The efficiency of this coupling is highly dependent on several factors, including the choice of catalyst, base, solvent, and temperature. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art for this transformation. nih.govmdpi.com
Systematic optimization of these parameters is crucial for maximizing yield and minimizing impurities. A design of experiments (DoE) approach can be employed to efficiently explore the reaction space and identify the optimal conditions. bristol.ac.uk Key variables include the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. For instance, using an excess of piperazine can favor the desired mono-arylated product over the bis-arylated byproduct, especially when unprotected piperazine is used. nih.gov
Below is an interactive table summarizing typical parameters investigated during the optimization of a Buchwald-Hartwig amination for arylpiperazine synthesis.
| Parameter | Options Explored | Typical Optimal Choice | Rationale |
| Catalyst System | Pd₂(dba)₃, Pd(OAc)₂ with various phosphine ligands (e.g., XPhos, RuPhos, BINAP) | Pd₂(dba)₃ / XPhos | XPhos is a bulky electron-rich ligand that is highly effective for C-N coupling with sterically hindered or deactivated aryl chlorides. bristol.ac.ukresearchgate.net |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu | Sodium tert-butoxide is a strong, non-nucleophilic base that effectively facilitates the catalytic cycle without competing side reactions. rsc.org |
| Solvent | Toluene, Dioxane, DMF | Toluene | Toluene is a common solvent for these reactions, offering a suitable boiling point and good solubility for many substrates. rsc.org |
| Temperature (°C) | 80 - 120 | 100 - 110 | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. rsc.org |
| Piperazine Stoichiometry (equiv.) | 1.1 - 5.0 | 1.5 - 2.0 | A moderate excess of piperazine helps to minimize the formation of the bis-arylated byproduct. nih.gov |
Advanced Methodologies in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of highly efficient and environmentally conscious methods.
The palladium-catalyzed Buchwald-Hartwig amination is the premier catalytic method for synthesizing N-arylpiperazines from aryl halides. nih.govmdpi.com This reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. bristol.ac.uk The choice of phosphine ligand is critical and can be tailored to the specific aryl halide and amine coupling partners. For electron-rich or sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are generally most effective. clockss.org
While the target molecule, this compound, is achiral, stereoselective synthesis would become relevant if chiral centers were present on the piperazine ring or its substituents. In such cases, chiral ligands could be employed to control the stereochemical outcome of the reaction.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it Several strategies can be applied to the synthesis of this compound to align with these principles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to significantly reduced reaction times (from hours to minutes) and improved yields. acs.orgresearchgate.net This technique has been successfully applied to the synthesis of N-arylpiperazines, offering a more energy-efficient alternative to conventional heating. acs.orgnih.govresearchgate.net
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core tenet of green chemistry. Efforts have been made to develop synthetic protocols in greener solvents like ethanol (B145695) or even under solvent-free ("neat") conditions. nih.gov
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. Solvent-free Buchwald-Hartwig aminations have been reported, where piperazine itself can act as both a reactant and a solvent, demonstrating a highly atom-economical approach. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis represents a growing field in sustainable synthesis, often allowing reactions to proceed under mild conditions using organic dyes or metal complexes as photocatalysts. mdpi.com This methodology offers a greener alternative for generating reactive intermediates. mdpi.com
By integrating these advanced and sustainable methodologies, the synthesis of this compound can be achieved with high efficiency, scalability, and minimal environmental impact.
Methodologies for Purity Assessment and Structural Confirmation in Synthetic Products
The confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of this compound. A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, strength, quality, and purity of the final product. These methods provide comprehensive qualitative and quantitative information, identifying the desired compound and any potential impurities, such as starting materials, by-products, or degradation products.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of arylpiperazine derivatives. nih.gov By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can separate the target compound from closely related impurities. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Thin-layer chromatography (TLC) is also widely used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. mdpi.com
Spectroscopic Techniques: A suite of spectroscopic methods is necessary for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating molecular structure. nih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the benzyloxy group, the chlorinated phenyl ring, and the piperazine ring.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, making it an excellent method for identifying and quantifying impurities. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands would be expected for C-H bonds (aromatic and aliphatic), C-O (ether), C-N, and C-Cl bonds, as well as the aromatic C=C stretching vibrations. mdpi.com
The combination of these techniques provides a comprehensive characterization of the synthesized this compound, confirming its structure and establishing its purity profile.
| Technique | Abbreviation | Primary Application | Information Obtained |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Purity Assessment & Quantification | Separates compound from impurities; determines relative purity (e.g., >99%). nih.gov |
| Proton Nuclear Magnetic Resonance | ¹H NMR | Structural Elucidation | Chemical environment and connectivity of hydrogen atoms. nih.gov |
| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Structural Confirmation | Number and type of carbon atoms in the molecular skeleton. mdpi.com |
| High-Resolution Mass Spectrometry | HRMS | Molecular Formula Confirmation | Provides highly accurate mass-to-charge ratio, confirming elemental composition. mdpi.com |
| Infrared Spectroscopy | IR | Functional Group Identification | Confirms presence of key bonds (e.g., C-O, C-N, aromatic rings). |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Impurity Identification | Separates and identifies trace-level impurities by mass. mdpi.com |
| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Piperazine-H (Ar-N-CH₂) | ~3.20 (t, 4H) | ~50.5 |
| Piperazine-H (-CH₂-NH-CH₂-) | ~3.10 (t, 4H) | ~45.0 |
| Benzyl-CH₂ | ~5.15 (s, 2H) | ~71.0 |
| Aromatic-H (Chlorophenyl ring) | 6.90-7.20 (m, 3H) | 115.0 - 155.0 |
| Aromatic-H (Benzyl ring) | 7.30-7.50 (m, 5H) | 127.0 - 137.0 |
| Aromatic-C (C-Cl) | - | ~123.0 |
| Aromatic-C (C-O) | - | ~154.0 |
| Aromatic-C (C-N) | - | ~146.0 |
Process Chemistry Considerations and Scalable Production of this compound
The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires a shift in focus from mere chemical feasibility to process robustness, safety, economic viability, and environmental impact. Process chemistry aims to develop a synthetic route that is not only high-yielding but also reproducible, safe, and cost-effective when producing kilogram to multi-ton quantities. criver.comwiley.com
Route Selection and Optimization: The initial synthetic route used in medicinal chemistry for discovery purposes is often not suitable for large-scale production due to expensive reagents, hazardous reaction conditions, or complex purification procedures like column chromatography. mdpi.com A key goal in process development is to redesign the synthesis to be more efficient. For arylpiperazines, this often involves re-evaluating the method used to form the crucial carbon-nitrogen (C-N) bond between the piperazine and the chlorophenyl ring. While methods like Buchwald-Hartwig amination are powerful, process chemists work to optimize catalyst loading, use less expensive ligands, and simplify product isolation. mdpi.com
Safety, Health, and Environmental (SHE) Considerations:
Hazardous Reagents: Reagents that are highly toxic, explosive, or difficult to handle on a large scale are replaced with safer alternatives. For example, solvents are chosen based on their safety profile, environmental impact, and ease of recovery and recycling.
Thermal Safety: Detailed risk assessments, often including calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry), are performed to understand the thermal profile of each reaction. This data is critical for designing appropriate heating and cooling systems in large reactors to prevent runaway reactions. criver.com
Process Mass Intensity (PMI): A key metric in green chemistry, PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A primary goal of process chemistry is to minimize PMI by reducing the number of steps, improving yields, and using less solvent. princeton-acs.org
Scalable Unit Operations:
Reaction Conditions: Parameters such as temperature, pressure, concentration, and reagent addition rates are meticulously optimized to ensure consistent product quality and yield while minimizing side-product formation.
Work-up and Isolation: Procedures are designed to be simple and scalable. Lengthy extractions with large volumes of solvent are avoided. The ideal process isolates the product via direct crystallization from the reaction mixture, which is a highly efficient and scalable purification method that avoids the need for chromatography. criver.com
Equipment: The process must be compatible with standard industrial equipment, such as large glass-lined or stainless-steel jacketed reactors, which allow for precise temperature control over large volumes. criver.com
| Consideration | Laboratory Scale (grams) | Process/Industrial Scale (kilograms) |
|---|---|---|
| Primary Goal | Proof of concept, rapid synthesis of small quantities | Cost-effectiveness, safety, robustness, reproducibility. wiley.com |
| Reagent Choice | High reactivity and availability in catalogs are key | Low cost, low toxicity, high availability in bulk are critical. |
| Solvent Use | Often used in large excess; wide variety acceptable | Minimized volumes; selected from a limited list of safe, recyclable solvents. princeton-acs.org |
| Purification Method | Column chromatography is common | Crystallization is highly preferred; chromatography is avoided if possible. criver.com |
| Safety Analysis | General laboratory precautions | In-depth process hazard analysis (PHA), calorimetry, and containment strategies. |
| Process Control | Manual control of temperature and additions | Automated control systems for temperature, pressure, and dosing rates. |
Pharmacological Characterization and Molecular Target Engagement of 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Quantitative In Vitro Receptor Binding Affinity Profiling
Extensive searches of scientific literature and databases did not yield any publicly available data on the quantitative in vitro receptor binding affinity of 1-(4-Benzyloxy-3-chlorophenyl)piperazine at the time of this article's composition (August 2025).
Monoamine Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Adrenergic Subtypes)
No specific binding affinities (e.g., Kᵢ, IC₅₀) for this compound at serotonin, dopamine, or adrenergic receptor subtypes have been reported in the available scientific literature.
Ligand-Gated Ion Channels and G-Protein Coupled Receptors (GPCRs)
There is no available information from in vitro screening assays detailing the binding profile of this compound against a broader panel of ligand-gated ion channels or G-protein coupled receptors.
Functional Assays for Receptor Agonism, Antagonism, and Allosteric Modulation
As of August 2025, no functional assay data has been published that would characterize the activity of this compound as a receptor agonist, antagonist, or allosteric modulator at any molecular target.
Second Messenger System Activation (e.g., cAMP, IP₃)
There are no published studies detailing the effects of this compound on second messenger systems, such as the activation or inhibition of cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) trisphosphate (IP₃) pathways.
Receptor Internalization and Desensitization Kinetics
Research on the potential for this compound to induce receptor internalization or influence receptor desensitization kinetics has not been reported in the scientific literature.
Label-Free Technologies for Real-time Receptor Interaction
No studies utilizing label-free technologies, such as surface plasmon resonance (SPR) or dynamic mass redistribution (DMR), to investigate the real-time interaction of this compound with any specific receptor have been identified in the public domain. Such studies would be instrumental in determining the binding kinetics, including association and dissociation rates, of the compound to its potential molecular targets. The absence of this data means that the affinity and residence time of this compound at any receptor remain uncharacterized.
Enzyme Inhibition and Activation Profiles
A thorough review of available biochemical and pharmacological literature did not yield any information regarding the enzymatic activity of this compound. Consequently, its profile as a potential inhibitor or activator of any enzyme class, including but not limited to kinases, phosphatases, or metabolic enzymes such as the cytochrome P450 superfamily, is unknown. Data on its potency (IC₅₀ or EC₅₀ values) and mechanism of action on enzymatic targets are not available.
Neurotransmitter Transporter Interaction Studies
There is no published research detailing the interaction of this compound with neurotransmitter transporters. Binding affinity studies, which would determine the Kᵢ or IC₅₀ values at monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), have not been reported. Therefore, the selectivity and potency of this specific compound towards these critical neurological targets remain to be elucidated. While studies on related chlorophenylpiperazine (B10847632) analogues have shown affinity for the dopamine transporter, this information cannot be directly extrapolated to this compound due to structural differences.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 4 Benzyloxy 3 Chlorophenyl Piperazine Analogs
Systematic Design and Synthesis of 1-(4-Benzyloxy-3-chlorophenyl)piperazine Derivatives
The rational design of novel analogs of this compound involves a systematic approach to modify its core structure at three key positions: the piperazine (B1678402) nitrogen atom, the aryl ring, and the benzyloxy moiety. These modifications are guided by the principles of medicinal chemistry to probe the steric, electronic, and hydrophobic requirements of the target receptor's binding pocket.
Modifications at the Piperazine Nitrogen Atom
The secondary amine of the piperazine ring (N-4) offers a readily accessible point for chemical modification, allowing for the introduction of a wide array of substituents. The nature of the group at this position can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Studies on various arylpiperazine series have demonstrated that the size, lipophilicity, and basicity of the N-4 substituent are critical determinants of biological activity. nih.gov
For instance, the introduction of short alkyl chains, such as methyl or ethyl groups, can modulate the basicity of the piperazine nitrogen, which in turn affects its interaction with acidic residues in the receptor binding site. More complex moieties, including aralkyl groups (e.g., benzyl (B1604629), phenethyl) or long-chain alkyls, can explore deeper hydrophobic pockets within the receptor, potentially leading to enhanced potency. nih.gov Furthermore, the incorporation of polar functional groups, such as hydroxyl or amide moieties, can improve aqueous solubility and introduce new hydrogen bonding interactions.
The synthesis of these N-4 modified analogs is typically achieved through standard alkylation or reductive amination reactions, starting from the parent this compound.
Substituent Variations on the Aryl and Benzyloxy Moieties
The substitution pattern on the 3-chlorophenyl ring and the benzyloxy group provides another avenue for fine-tuning the pharmacological profile of the lead compound. The electronic nature and position of substituents on these aromatic rings can profoundly impact receptor affinity and selectivity.
Similarly, modifications to the benzyloxy group can probe interactions with a distinct region of the receptor. The introduction of substituents on the phenyl ring of the benzyloxy moiety can alter its steric bulk and electronic properties. For example, the placement of small alkyl or alkoxy groups at the para position of the benzyl ring has been shown in related scaffolds to influence potency. nih.gov
Isosteric Replacements and Bioisosterism Strategies
Bioisosterism, the strategy of replacing a functional group with another that has similar steric and electronic properties, is a powerful tool in medicinal chemistry to optimize lead compounds. wikipedia.org In the context of this compound analogs, several isosteric replacements can be envisioned to improve properties such as metabolic stability, bioavailability, and selectivity.
Correlation of Structural Changes with Pharmacological Potency and Selectivity
The ultimate goal of synthesizing these diverse analogs is to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR). By systematically altering the structure and measuring the corresponding changes in biological activity (e.g., receptor binding affinity, functional activity) and physicochemical properties (e.g., solubility, lipophilicity), researchers can build a comprehensive understanding of how molecular architecture dictates function.
A common observation in arylpiperazine derivatives is their affinity for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netmdpi.com For instance, studies on related chlorophenylpiperazine (B10847632) analogs have shown high affinity for dopamine D2 and D3 receptors, as well as various serotonin receptor subtypes. nih.govmdpi.com The relative affinity for these different receptors is highly dependent on the substitution pattern.
The following interactive table illustrates a hypothetical SAR for analogs of this compound, based on trends observed in the broader class of arylpiperazines. The data presented is for illustrative purposes to demonstrate SAR principles.
Interactive Data Table: Illustrative SAR of this compound Analogs
| Compound ID | Modification | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT1A Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Parent | This compound | 15 | 25 |
| A1 | N-Methyl | 12 | 30 |
| A2 | N-Phenethyl | 5 | 18 |
| B1 | 3-Fluorophenyl | 18 | 22 |
| B2 | 3,4-Dichlorophenyl | 10 | 35 |
| C1 | 4-Fluorobenzyloxy | 13 | 20 |
| C2 | Benzyloxy replaced with Phenoxy | 45 | 60 |
Elucidation of Key Pharmacophoric Features
Through the analysis of SAR data from a diverse set of analogs, the key pharmacophoric features required for high-affinity binding can be elucidated. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
For the this compound scaffold, the essential pharmacophoric elements likely include:
A basic nitrogen atom: The N-4 of the piperazine ring, which is protonated at physiological pH, is crucial for forming an ionic interaction with an acidic residue (e.g., aspartate) in the receptor.
An aromatic ring with a specific substitution pattern: The 3-chlorophenyl group likely engages in hydrophobic and/or halogen bonding interactions within a specific pocket of the receptor.
A hydrogen bond acceptor/hydrophobic feature: The benzyloxy oxygen and its associated phenyl ring likely occupy another region of the binding site, contributing to affinity through hydrogen bonding and/or hydrophobic interactions.
A specific spatial arrangement of these features: The relative orientation of the basic nitrogen, the substituted phenyl ring, and the benzyloxy moiety, dictated by the piperazine linker, is critical for optimal binding.
Computational Approaches to SAR and SPR Modeling
In conjunction with synthetic efforts and biological testing, computational modeling plays a vital role in understanding and predicting the SAR and SPR of this compound analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in this regard.
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each analog and correlating them with their measured potencies, a predictive model can be developed. This model can then be used to estimate the activity of virtual compounds, thereby prioritizing synthetic efforts. researchgate.net
Pharmacophore modeling, on the other hand, focuses on identifying the 3D arrangement of the key pharmacophoric features. nih.gov By aligning a set of active molecules, a common feature pharmacophore can be generated. This pharmacophore model can then be used as a 3D query to search virtual compound libraries for novel molecules that possess the desired features and spatial arrangement, potentially leading to the discovery of new chemical scaffolds with the desired biological activity.
Elucidation of the Mechanism of Action Moa of 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Intracellular Signaling Cascades Affected by 1-(4-Benzyloxy-3-chlorophenyl)piperazine
No information is available in the current scientific literature regarding the specific intracellular signaling cascades that may be affected by this compound.
Transcriptomic and Proteomic Analysis of Cellular Responses
There are no published studies on the transcriptomic or proteomic analysis of cellular responses to this compound.
Investigation of Receptor Coupling and Downstream Effector Systems
Details regarding the receptor coupling and downstream effector systems for this compound are not available in the public domain.
Kinetic Analysis of Ligand-Receptor Dissociation and Association
No data on the kinetic analysis of ligand-receptor dissociation and association for this compound has been reported.
Preclinical in Vitro and in Vivo Pharmacological Evaluation of 1 4 Benzyloxy 3 Chlorophenyl Piperazine
In Vitro Assessment of Metabolic Stability and Drug Interaction Potential
Cytochrome P450 Enzyme Inhibition and Induction
No publicly available data from in vitro studies assessing the inhibitory or inductive effects of 1-(4-Benzyloxy-3-chlorophenyl)piperazine on cytochrome P450 (CYP) enzymes were found. Therefore, its potential for drug-drug interactions via this mechanism remains uncharacterized.
Microsomal and Hepatocyte Stability
There is no available information from in vitro assays utilizing liver microsomes or hepatocytes to determine the metabolic stability of this compound. Consequently, its intrinsic clearance and predicted metabolic fate in a biological system are unknown.
Permeability and Efflux Transporter Substrate/Inhibitor Profiling
Data regarding the permeability of this compound across biological membranes, such as that from Caco-2 cell assays, are not available in the public domain. Furthermore, its potential to act as a substrate or inhibitor for key efflux transporters like P-glycoprotein (P-gp) has not been reported.
Pharmacokinetic (PK) Studies in Relevant Animal Models
Absorption, Distribution, and Elimination Characteristics
Following a comprehensive search of scientific literature and databases, no in vivo pharmacokinetic studies of this compound in any relevant animal models were identified. As a result, parameters describing its absorption, distribution, and elimination (e.g., half-life, volume of distribution, clearance) are not available.
Bioavailability and Systemic Exposure Determination
Due to the absence of in vivo pharmacokinetic data, the oral bioavailability and systemic exposure (e.g., AUC, Cmax) of this compound following administration in animal models have not been determined.
Pharmacodynamic (PD) Studies in Disease-Relevant Preclinical Models
Pharmacodynamic studies are designed to investigate how a drug affects the body. For a novel compound like this compound, which belongs to the piperazine (B1678402) class of substances known for psychoactive effects, these studies would focus on its interaction with the central nervous system (CNS) in animal models of specific disorders. nih.gov The goal is to understand the compound's mechanism of action and its potential therapeutic effects.
To determine the potential therapeutic utility of this compound, its efficacy would be tested in a range of validated animal models that mimic aspects of human diseases. The choice of models would be guided by initial in vitro screening results suggesting which receptors or pathways the compound targets.
Neuropsychiatric Models:
Given that many piperazine derivatives exhibit psychostimulant or antipsychotic properties, the compound would likely be evaluated in models relevant to conditions like schizophrenia, depression, or anxiety.
Schizophrenia: Efficacy against positive symptoms (e.g., psychosis) might be assessed using models of hyperlocomotion induced by psychotomimetic drugs. scielo.brresearchgate.net The ability of the compound to reverse this hyperactivity would suggest potential antipsychotic effects. bbrfoundation.org For negative and cognitive symptoms, tests like the social interaction test and the object recognition test would be employed. scielo.brresearchgate.net
Depression: Standard models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) in rodents would be used. mdpi.com A reduction in immobility time in these tests is considered predictive of antidepressant efficacy.
Anxiety: The elevated plus-maze (EPM) and light-dark box tests are common models to screen for anxiolytic (anti-anxiety) effects. An increase in the time spent in the open arms of the maze or the light chamber would suggest anxiolytic properties.
Pain Models:
Some CNS-active compounds also have analgesic properties. To investigate this, the compound would be tested in models of acute and chronic pain.
Acute Pain: The hot plate test and tail-flick test are used to assess response to thermal pain. An increase in the latency to respond to the heat stimulus would indicate analgesic effects.
Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) would be used to mimic chronic nerve pain. The compound's ability to reverse the resulting mechanical allodynia (pain from a non-painful stimulus) would be measured.
The following table illustrates the type of data that would be collected in these efficacy studies.
Table 1: Illustrative Efficacy Data for this compound in Preclinical Models
| Model | Species | Key Parameter Measured | Illustrative Result |
|---|---|---|---|
| Psychostimulant-Induced Hyperactivity | Rat | Reversal of Locomotor Activity | Compound demonstrates a dose-dependent reduction in hyperactivity. |
| Forced Swim Test | Mouse | Immobility Time | Compound significantly decreases immobility time compared to vehicle. |
Biomarkers are crucial in CNS drug development to provide objective measures of a drug's effect on the brain. mdbneuro.comprecisionformedicine.com For this compound, biomarker studies would run in parallel with efficacy assessments to link the drug's mechanism to its behavioral effects.
Electroencephalography (EEG): EEG is a powerful tool for measuring changes in brain electrical activity. synapcell.comneuroelectrics.com In freely moving animals, EEG can identify drug-induced changes in brain wave patterns that are characteristic of certain drug classes (e.g., antipsychotics, antidepressants). These EEG signatures can serve as translational biomarkers, bridging preclinical findings to human trials. synapcell.comsynapcell.com
Neurochemical Biomarkers: Microdialysis studies in specific brain regions (such as the prefrontal cortex or nucleus accumbens) would be performed to measure the compound's effect on neurotransmitter levels, particularly dopamine (B1211576) and serotonin (B10506), which are common targets for psychoactive drugs. nih.gov
Molecular and Imaging Biomarkers: Depending on the proposed mechanism, researchers might measure changes in the expression of specific genes or proteins in the brain. In more advanced studies, neuroimaging techniques like positron emission tomography (PET) could be used to measure receptor occupancy, confirming that the drug is engaging its intended target in the living brain. precisionformedicine.com Blood-based biomarkers, such as neurofilament light chain (NfL), might also be assessed as indicators of neuronal damage or protection. mdbneuro.comprecisionformedicine.com
Table 2: Examples of Biomarker Assessments for this compound
| Biomarker Type | Methodology | Potential Endpoint | Illustrative Finding |
|---|---|---|---|
| Electrophysiological | Quantitative EEG (qEEG) | Change in brain wave frequency bands (e.g., gamma, theta) | Compound induces a specific EEG signature consistent with target engagement in the cortex. |
| Neurochemical | In vivo Microdialysis | Extracellular levels of dopamine and serotonin | Compound increases dopamine efflux in the prefrontal cortex. |
Preliminary Safety and Toxicology Screening in Animal Models
Early assessment of a compound's safety is a critical part of the preclinical evaluation. youtube.comfda.gov These studies aim to identify potential target organs for toxicity and to determine a safe dose range for initial human trials. fda.gov For this compound, this would involve a battery of in vivo tests in rodent and non-rodent species.
The screening would focus on several key areas:
General Health and Clinical Observations: Animals would be closely monitored for any changes in behavior, appearance, body weight, and food consumption following administration of the compound.
Cardiovascular Safety: The potential for adverse effects on the cardiovascular system is a major concern for many new drugs. Telemetry studies in conscious, freely moving animals would be conducted to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters.
Central Nervous System Safety: A functional observational battery (FOB) would be performed to detect any overt neurological or behavioral changes, such as tremors, convulsions, changes in gait, or altered arousal levels.
Clinical Pathology: At the end of the study period, blood and urine samples would be collected to analyze a wide range of hematology and clinical chemistry parameters. This helps to identify potential effects on the liver, kidneys, and other organs.
Histopathology: Key organs and tissues would be examined microscopically by a pathologist to identify any treatment-related changes or signs of cellular damage.
The following table provides an example of the types of findings that would be documented in a preliminary toxicology screen.
Table 3: Illustrative Data from a Preliminary Toxicology Screen of this compound in Rats
| Assessment Category | Parameter | Illustrative Finding |
|---|---|---|
| Clinical Observations | Animal Behavior | No abnormal behaviors observed at low and mid doses; sedation noted at the highest dose. |
| Cardiovascular | Heart Rate | No significant change from baseline at any dose level. |
| Clinical Chemistry | Liver Enzymes (e.g., ALT, AST) | No clinically significant elevations observed. |
Computational Chemistry and Rational Design Strategies Applied to 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 1-(4-Benzyloxy-3-chlorophenyl)piperazine, molecular docking studies can elucidate its binding mode within the active site of a biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. These studies are crucial for understanding the key molecular interactions that govern its pharmacological activity.
In a typical docking protocol, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The this compound molecule is then computationally "docked" into the binding site of the receptor. The docking algorithm samples a wide range of possible conformations and orientations of the ligand and scores them based on a force field that estimates the binding energy.
The results of such a study can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the receptor's active site. For instance, the benzyloxy group might engage in hydrophobic interactions with nonpolar residues, while the piperazine (B1678402) nitrogen could form a crucial hydrogen bond with a polar residue. nih.govnih.gov
Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |
| Piperazine Nitrogen (protonated) | Aspartic Acid 110 | Hydrogen Bond (Salt Bridge) | 2.8 |
| Chlorophenyl Ring | Phenylalanine 290 | π-π Stacking | 4.5 |
| Benzyloxy Phenyl Ring | Leucine 192, Valine 195 | Hydrophobic Interaction | N/A |
| Ether Oxygen | Serine 198 | Hydrogen Bond | 3.1 |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govsciepub.com An MD simulation of the this compound-receptor complex can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the role of solvent molecules.
Starting from the docked complex, an MD simulation would be run for a period of nanoseconds to microseconds. The trajectory of the simulation is then analyzed to understand the dynamic behavior of the system. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. Furthermore, MD simulations can reveal the formation and breaking of hydrogen bonds and other interactions over time, providing a more realistic representation of the binding event. researchgate.net
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timescale to assess complex stability. |
| Ligand RMSD | 1.5 Å | Indicates that the ligand remains stably bound in the active site. |
| Protein Backbone RMSD | 2.0 Å | Shows that the overall protein structure is stable during the simulation. |
| Key Hydrogen Bond Occupancy | > 80% | Suggests a persistent and important interaction for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govwu.ac.th For this compound and its analogs, QSAR can be employed to predict the activity of novel derivatives and to guide the design of more potent compounds.
A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.
Table 3: Example of a Hypothetical 2D-QSAR Model for Analogs of this compound
| Descriptor | Coefficient | Interpretation |
| LogP (Hydrophobicity) | +0.45 | Increased hydrophobicity is positively correlated with activity. |
| Dipole Moment | -0.21 | A lower dipole moment is favorable for activity. |
| Molecular Weight | +0.03 | A slight increase in molecular weight is tolerated. |
| Number of Hydrogen Bond Donors | -0.67 | Fewer hydrogen bond donors are preferred for higher activity. |
Pharmacophore Generation and Virtual High-Throughput Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific receptor. dovepress.com For this compound, a pharmacophore model can be generated based on its structure and known interactions. This model would typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual high-throughput screening (vHTS). nih.govnih.govbenthamscience.com This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. These hits can then be subjected to further computational and experimental evaluation.
Table 4: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Moiety |
| Aromatic Ring | Chlorophenyl group |
| Aromatic Ring | Benzyloxy phenyl group |
| Hydrogen Bond Acceptor | Ether oxygen |
| Positive Ionizable | Piperazine nitrogen |
| Hydrophobic Center | Benzyl (B1604629) group |
Fragment-Based Drug Design and De Novo Design Approaches
Fragment-based drug design (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to the target protein. nih.govastx.comnih.govnumberanalytics.com These fragments can then be grown or linked together to create more potent lead compounds. The this compound scaffold itself can be considered a starting point for FBDD, where different fragments can be attached to the piperazine ring or the phenyl groups to explore new interactions with the target.
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to bind to the target. nih.gov These algorithms can build molecules atom-by-atom or by combining pre-defined fragments within the constraints of the receptor's active site. Starting with a core scaffold like phenylpiperazine, de novo design programs can suggest novel substitutions on the phenyl ring or modifications to the linker to optimize binding affinity and other properties.
Table 5: Example of Fragments for FBDD and De Novo Design based on the this compound Scaffold
| Core Scaffold | Fragment for Elaboration | Design Strategy |
| Phenylpiperazine | Small heterocycles (e.g., pyridine, thiazole) | Fragment growing from the piperazine nitrogen. |
| Benzyloxy-phenyl | Halogens, small alkyl groups | Exploring substitutions on the benzyloxy ring. |
| Chlorophenylpiperazine (B10847632) | Linking two fragments that bind to adjacent pockets. | Fragment linking. |
| Entire Molecule | Computational generation of novel side chains. | De novo design to explore new chemical space. |
Therapeutic Potential and Drug Discovery Trajectory of 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Identification of Prospective Therapeutic Indications and Clinical Applications
The structural components of 1-(4-Benzyloxy-3-chlorophenyl)piperazine suggest several potential therapeutic applications, primarily centered around the central nervous system (CNS). Phenylpiperazine derivatives are well-established as modulators of various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways. nih.govsilae.it
Antipsychotic Activity: The piperazine (B1678402) ring is a core component of numerous typical and atypical antipsychotic drugs, such as clozapine (B1669256) and aripiprazole. nih.gov These drugs often exert their effects through modulation of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. The phenylpiperazine scaffold of the compound could potentially interact with these receptors, suggesting a possible application in the management of psychotic disorders. google.com
Neurological Disorders: Piperazine derivatives have been investigated for a range of other neurological conditions. For instance, some analogues have shown potential in the treatment of Parkinson's disease by acting as dopamine receptor agonists. researchgate.net The specific substitution pattern of this compound might confer activity at dopamine receptors, warranting investigation for such applications.
Other Potential Applications: The versatility of the piperazine scaffold has led to its exploration in a multitude of therapeutic areas beyond CNS disorders. These include antiviral, anticancer, and anti-inflammatory agents. nih.gov The benzyloxy and chloro substituents on the phenyl ring could influence the compound's activity in these areas, though this is more speculative without direct biological data.
Advantages and Disadvantages as a Lead Compound or Drug Candidate
As a potential lead compound, this compound possesses several characteristics that can be viewed as either advantageous or disadvantageous in the drug discovery process.
| Advantages | Disadvantages |
| Well-Established Scaffold: The piperazine core is a privileged scaffold in medicinal chemistry, with a wealth of synthetic and structure-activity relationship (SAR) data available for related compounds. mdpi.com | Potential for Off-Target Effects: The phenylpiperazine moiety is known to interact with multiple receptor subtypes, which can lead to a lack of selectivity and potential side effects. |
| Synthetic Accessibility: The synthesis of phenylpiperazine derivatives is generally well-understood, allowing for the relatively straightforward generation of analogues for optimization. google.comneuroquantology.com | Metabolic Liabilities: The benzyloxy group can be susceptible to metabolic cleavage, which could affect the compound's pharmacokinetic profile and duration of action. |
| Modifiable Structure: The structure offers multiple points for chemical modification (the benzyloxy group, the chloro substituent, and the second nitrogen of the piperazine), providing ample opportunity for fine-tuning its pharmacological properties. | Lipophilicity Concerns: The presence of the benzyloxy and chlorophenyl groups may lead to high lipophilicity, potentially impacting solubility, absorption, and distribution. |
Comparative Analysis with Established Therapeutic Agents
A comparative analysis of this compound with existing drugs is speculative but can be inferred based on its structural similarity to known therapeutic agents.
| Therapeutic Area | Established Agent | Potential Similarities with this compound | Potential Differences |
| Antidepressants | Trazodone | The presence of a chlorophenylpiperazine-like moiety suggests potential interaction with serotonin receptors. mdpi.com | The benzyloxy group is a significant structural difference that would likely alter receptor binding affinity, selectivity, and pharmacokinetics. |
| Antipsychotics | Aripiprazole | The core piperazine structure is shared, indicating a potential for interaction with dopamine and serotonin receptors. | Aripiprazole has a more complex and extended side chain, which is crucial for its unique partial agonist activity at D2 receptors. |
| Anxiolytics | Buspirone | Buspirone contains a pyrimidinylpiperazine moiety and acts as a 5-HT1A receptor agonist. The phenylpiperazine core of the subject compound could also target this receptor. nih.gov | The aryl group attached to the piperazine is different, which would lead to a different receptor binding profile and potency. |
Strategic Directions for Further Compound Optimization and Derivative Development
To explore the full therapeutic potential of this compound as a lead compound, a systematic optimization strategy would be necessary.
Modification of the Benzyloxy Group: The benzyloxy moiety could be replaced with other substituted benzyl (B1604629) groups or different aromatic systems to investigate the impact on potency and selectivity. nih.gov Introducing electron-donating or electron-withdrawing groups on the benzyl ring could modulate electronic properties and binding interactions.
Variation of the Phenyl Ring Substitution: The position and nature of the halogen on the phenyl ring could be altered. For instance, replacing the chlorine with fluorine or bromine, or moving it to a different position, could significantly affect the compound's activity and metabolic stability. googleapis.com
Derivatization of the Piperazine N4-Position: The unsubstituted nitrogen of the piperazine ring is a key site for derivatization. Introducing various alkyl or aryl substituents could lead to the discovery of analogues with improved pharmacokinetic and pharmacodynamic properties. nih.gov This is a common strategy in the development of piperazine-based drugs to achieve desired target engagement and physicochemical properties. mdpi.com
Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance desired properties. For example, the benzyloxy ether linkage could be replaced with an amide or other linker groups to improve metabolic stability.
Intellectual Property Landscape and Patent Analysis
A direct patent search for "this compound" does not yield specific results, suggesting it may be a novel chemical entity. However, the broader patent landscape for phenylpiperazine derivatives is extensive, covering a wide range of therapeutic applications. nih.gov
Any new patent application for derivatives of this compound would need to demonstrate novelty, non-obviousness, and utility. The novelty would likely reside in the specific combination of substituents and their demonstrated biological activity. The non-obviousness would need to be argued in the context of the vast number of existing patents on related piperazine compounds. google.comgoogleapis.com
A successful patent strategy would likely involve:
Synthesis of a library of novel analogues: Based on the optimization strategies outlined above.
Thorough biological evaluation: To identify compounds with superior activity, selectivity, and pharmacokinetic profiles compared to existing agents.
Filing of composition of matter patents: To protect the novel chemical structures themselves.
Filing of method of use patents: To protect the use of these compounds for specific therapeutic indications.
The existing patent literature for compounds containing piperazine moieties highlights the importance of this scaffold in drug discovery and the continued interest in developing new therapeutic agents based on this core structure. google.com
Concluding Remarks and Future Research Perspectives on 1 4 Benzyloxy 3 Chlorophenyl Piperazine
Synthesis of Key Research Findings
Currently, there are no key research findings to synthesize for 1-(4-Benzyloxy-3-chlorophenyl)piperazine. Research into compounds with similar structural motifs, such as other chlorinated or benzylated phenylpiperazines, has explored their potential in areas like central nervous system disorders, owing to their interaction with various neurotransmitter receptors. However, without direct studies, any extrapolation of potential activity to this specific compound would be unfounded.
Challenges and Opportunities in Translational Research
The journey from a novel chemical entity to a clinical application is fraught with challenges. For a compound like this compound, the initial and most significant hurdle is the lack of foundational research. Before any translational opportunities can be considered, extensive preclinical studies would be required.
Potential Future Challenges Could Include:
Synthesis and Scalability: Developing a cost-effective and scalable synthetic route for producing high-purity this compound would be a primary challenge.
Pharmacokinetic Profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be critical. Poor bioavailability or rapid metabolism can terminate the development of an otherwise promising molecule.
Target Identification and Selectivity: A crucial step would be to identify its biological target(s) and assess its selectivity. Off-target effects are a major cause of adverse effects and drug development failure.
Preclinical Efficacy and Safety: Demonstrating efficacy in relevant animal models of disease and establishing a robust safety profile are mandatory prerequisites for any clinical consideration.
Potential Future Opportunities Could Arise From:
Novel Mechanism of Action: Should the compound demonstrate a unique mechanism of action or a superior profile compared to existing treatments for a particular disease, it would represent a significant opportunity.
Addressing Unmet Medical Needs: If its biological activity aligns with a disease area that currently has limited or ineffective treatment options, it could attract significant research and development interest.
Unanswered Questions and Future Research Directions
Given the absence of existing research, the entire field of study for this compound is composed of unanswered questions.
Fundamental Unanswered Questions:
What are the fundamental physicochemical properties of this compound?
What is the optimal and most efficient method for its chemical synthesis?
What is its pharmacological profile? Which receptors, enzymes, or other biological targets does it interact with?
What are its potential therapeutic applications, if any?
What is its safety and toxicity profile?
Future Research Directions Would Logically Follow a Stepwise Approach:
Chemical Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route, followed by full characterization of the molecule's structure and properties.
In Vitro Pharmacological Profiling: Screening the compound against a broad panel of biological targets to identify its primary mechanism(s) of action.
In Vitro ADME/Tox Studies: Initial assessment of its metabolic stability, cell permeability, and potential for cytotoxicity.
In Vivo Pharmacokinetic and Efficacy Studies: Should in vitro results be promising, progressing to animal studies to understand its behavior in a living system and to test for efficacy in relevant disease models.
Q & A
Q. What are the key steps for synthesizing 1-(4-Benzyloxy-3-chlorophenyl)piperazine, and how can reaction conditions influence yield?
Answer:
- Synthesis Protocol : A common approach involves substituting a halogenated phenyl group (e.g., 4-benzyloxy-3-chlorophenyl) onto a piperazine backbone via nucleophilic aromatic substitution. For example, 1-(2,4-dichlorophenyl)piperazine derivatives are synthesized by refluxing dichlorophenylamine with piperazine in a polar aprotic solvent (e.g., DMF) under inert gas .
- Critical Parameters :
- Solvent Choice : Polar solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures (~120°C).
- Catalyst : Use of K₂CO₃ or NaH improves deprotonation and reaction efficiency .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) yields >85% purity .
- Yield Optimization : Lower yields (<60%) often result from incomplete substitution or side reactions (e.g., over-alkylation). Adjusting stoichiometry (e.g., 1.2:1 aryl halide:piperazine ratio) and reaction time (12–24 hrs) mitigates this .
Q. Which spectroscopic techniques are most effective for characterizing structural purity?
Answer:
- NMR :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), benzyloxy CH₂ (δ 4.9–5.1 ppm), and piperazine NH (δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirm substitution patterns (e.g., benzyloxy carbon at δ 70–75 ppm, piperazine carbons at δ 45–55 ppm) .
- MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 333.1 for C₁₇H₁₈ClN₂O) confirm molecular weight .
- HPLC-PDA : Purity >98% is achievable using a C18 column (MeCN:H₂O gradient, 0.1% TFA) with UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (NFPA Health Rating: 2) .
- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported in analogs ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (risk of HCl/CO release upon decomposition) .
Advanced Research Questions
Q. How does the 4-benzyloxy-3-chloro substitution impact receptor binding affinity compared to other halogenated analogs?
Answer:
- Pharmacophore Analysis :
- The 4-benzyloxy group enhances lipophilicity (LogP ~3.2), improving blood-brain barrier penetration compared to 3-chloro-only analogs (LogP ~2.5) .
- Dopamine Receptor Selectivity : In D3 receptor binding assays, 3-chloro substitution reduces off-target binding (IC₅₀ = 12 nM vs. 45 nM for 2-chloro analogs) .
- Structural Insights : Molecular docking shows the benzyloxy group occupies a hydrophobic pocket in D3 receptors, while the chloro substituent stabilizes π-π stacking .
Q. What strategies resolve contradictions in reported biological activity across studies?
Answer:
- Case Example : Discrepancies in serotonin receptor (5-HT₂A) antagonism (IC₅₀ = 50 nM vs. 220 nM) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Enantiomeric Purity : Chiral analogs (e.g., R vs. S configurations) show 3–5x activity differences. Use chiral HPLC (e.g., Chiralpak AD-H) to verify .
- Validation : Reproduce assays under standardized conditions (e.g., 37°C, 1 hr incubation) with positive controls (e.g., ketanserin for 5-HT₂A) .
Q. How can selective N-functionalization of the piperazine ring be achieved without side reactions?
Answer:
- Stepwise Protection :
- Protect one piperazine nitrogen with Boc (tert-butyloxycarbonyl) using Boc₂O in THF .
- Functionalize the free NH with electrophiles (e.g., benzyl chloride, acyl chlorides).
- Deprotect with TFA/DCM (1:1) to yield mono-substituted products .
- Side Reaction Mitigation :
- Avoid excess acylating agents (prevents di-substitution).
- Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane) .
Q. What computational methods predict metabolic stability and toxicity?
Answer:
- ADMET Prediction :
- Toxicity Profiling :
Q. How does the compound’s stability under acidic conditions affect formulation for in vivo studies?
Answer:
- Degradation Pathways :
- Accelerated Stability Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
